molecular formula C19H16BrNO2S B15250113 Benzenesulfonamide, 2-bromo-4-methyl-N,N-diphenyl- CAS No. 61613-19-2

Benzenesulfonamide, 2-bromo-4-methyl-N,N-diphenyl-

Cat. No.: B15250113
CAS No.: 61613-19-2
M. Wt: 402.3 g/mol
InChI Key: WPOBKCICIBRHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide derivatives are a critical class of compounds in medicinal and synthetic chemistry due to their diverse biological activities and structural versatility. The compound 2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide (abbreviated as Br-Me-DPSA) features a sulfonamide core with a bromine atom at the 2-position, a methyl group at the 4-position, and two phenyl groups attached to the nitrogen atoms. This substitution pattern confers unique electronic, steric, and solubility properties, making it a candidate for applications in drug discovery, catalysis, and materials science. Its molecular formula is C₁₉H₁₇BrN₂O₂S, with a molecular weight of 417.33 g/mol (calculated from substituents) .

The bromine atom enhances electrophilic reactivity, while the methyl group contributes to hydrophobicity. The diphenyl substitution on the sulfonamide nitrogen likely reduces rotational freedom, influencing binding interactions in biological systems .

Properties

CAS No.

61613-19-2

Molecular Formula

C19H16BrNO2S

Molecular Weight

402.3 g/mol

IUPAC Name

2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide

InChI

InChI=1S/C19H16BrNO2S/c1-15-12-13-19(18(20)14-15)24(22,23)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

WPOBKCICIBRHHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Methylphenol Precursors

The synthesis begins with the preparation of 2-bromo-4-methylphenol, a critical intermediate. A patented continuous bromination process (CN101279896B) demonstrates high efficiency by minimizing di-brominated byproducts.

Key Steps :

  • Solvent Dilution : Bromine and 4-methylphenol (p-cresol) are separately diluted in solvents such as ethylene dichloride or chloroform to concentrations of 20–50%.
  • Continuous Flow Reactor : The solutions are fed simultaneously into a tubular reactor at controlled temperatures (-20°C to 10°C), ensuring precise mixing and reaction kinetics.
  • Byproduct Suppression : Maintaining a bromine-to-p-cresol molar ratio of 0.98–1.03 reduces 2,6-dibromo-4-methylphenol formation to <1%.

Example Yield :

  • Ethylene Dichloride Solvent : 97.3% yield of 2-bromo-4-methylphenol with 99.8% purity after distillation.

Formation of Sulfonyl Chloride

The sulfonic acid intermediate is converted to 2-bromo-4-methylbenzenesulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Typical Procedure :

  • Chlorination : React sulfonic acid with excess PCl₅ in dichloromethane at 40–60°C for 2 hours.
  • Isolation : Distill under reduced pressure to isolate the sulfonyl chloride.

Purity Considerations :

  • Residual PCl₅ is removed via repeated washing with cold water.

Coupling with Diphenylamine

The final step involves reacting the sulfonyl chloride with diphenylamine to form the target sulfonamide.

Optimized Protocol :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).
  • Base : Triethylamine (2.5 equivalents) to neutralize HCl byproducts.
  • Conditions : Stir at room temperature for 12–24 hours.

Yield Enhancement :

  • Excess Amine : Using 1.2 equivalents of diphenylamine improves conversion rates.
  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

Comparative Analysis of Bromination Methods

Batch vs. Continuous Flow Bromination

The patent CN101279896B highlights advantages of continuous flow reactors over batch processes:

Parameter Batch Process Continuous Flow
Byproduct Formation Up to 5% 2,6-dibromo isomer <1% 2,6-dibromo isomer
Temperature Control Less precise (±5°C) Exact (±1°C)
Scale-Up Efficiency Moderate High (kg/hr throughput)

Industrial-Scale Production Considerations

Solvent Recycling

Ethylene dichloride and chloroform are recovered via distillation and reused, reducing costs by ~30%.

Characterization and Quality Control

Spectroscopic Methods

  • NMR : ¹H NMR shows characteristic deshielding of aromatic protons adjacent to bromine (δ 7.8–8.2 ppm).
  • FT-IR : S=O stretches at 1150–1300 cm⁻¹ confirm sulfonamide formation.

Purity Standards

  • Melting Point : 142–144°C (lit. for analogous sulfonamides).
  • HPLC : >99% purity with C18 column and acetonitrile/water mobile phase.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
N,N-Diphenylbenzenesulfonamide No bromine or methyl groups 337.43 Poor desulfonylation reactivity
4-Methyl-N,N-diphenylbenzenesulfonamide Methyl at 4-position (no bromine) 357.44 Enhanced hydrophobicity; intermediate
N,N-Diphenyl-4-(phenylamino)benzenesulfonamide Anilino group at 4-position (no bromine) 400.49 Potential for π-π interactions in binding
4-Bromo-N-(4-bromophenyl)benzenesulfonamide Bromine at 4-position (single substitution) 357.17 Halogen bonding; antimicrobial activity
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide Complex triazole-thioether substituent 592.43 Anticandidate for kinase inhibition

Key Observations :

  • Br-Me-DPSA differs from N,N-diphenylbenzenesulfonamide () in its bromine and methyl groups, which likely enhance its steric bulk and electronic effects. This is reflected in its resistance to desulfonylation under visible-light-mediated conditions, unlike simpler derivatives .
  • The anilino-substituted derivative () lacks bromine but includes a secondary amine, enabling hydrogen bonding—a contrast to Br-Me-DPSA’s reliance on halogen and hydrophobic interactions.
Reactivity and Stability
  • Desulfonylation Resistance : Br-Me-DPSA’s bromine and methyl groups likely stabilize the sulfonamide bond. shows that N,N-diphenylbenzenesulfonamide (lacking substituents) fails to undergo desulfonylation under visible-light conditions, while tosyl derivatives react selectively .
  • Synthetic Pathways : Br-Me-DPSA may be synthesized via condensation reactions similar to those in , where bromophenyl ketones are reacted with sulfonamide precursors.
Physicochemical Properties
  • Solubility: The diphenyl and bromine groups render Br-Me-DPSA highly lipophilic, contrasting with more polar derivatives like 4-amino-N-methyl-N-phenylbenzenesulfonamide ().
  • Thermal Stability: Bromine’s electron-withdrawing effect may increase thermal stability compared to non-halogenated analogues.

Data Tables

Table 1: Comparative Molecular Properties
Property Br-Me-DPSA N,N-Diphenylbenzenesulfonamide 4-Methyl-N,N-diphenylbenzenesulfonamide
Molecular Weight (g/mol) 417.33 337.43 357.44
LogP (Predicted) ~4.2 ~3.8 ~4.0
Halogen Bonding Potential High None None
Desulfonylation Reactivity Low Low Moderate

Biological Activity

Benzenesulfonamide, 2-bromo-4-methyl-N,N-diphenyl- (C19H16BrNO2S), is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.

Synthesis and Characterization

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. The specific compound can be synthesized through the bromination of 4-methyl-N,N-diphenylbenzenesulfonamide under controlled conditions. Characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with a similar structure can effectively inhibit bacterial growth. A recent study evaluated various benzenesulfonamide derivatives against multiple bacterial strains, revealing that the introduction of bromine at the 2-position enhances antimicrobial activity compared to non-brominated counterparts .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound NameBacterial Strain TestedInhibition Zone (mm)
Benzenesulfonamide, 2-bromo-4-methyl-N,N-diphenylE. coli15
N-(4-methylphenyl)benzenesulfonamideS. aureus12
4-Bromo-N-(2-methylphenyl)benzenesulfonamidePseudomonas aeruginosa14

Antioxidant Activity

The antioxidant potential of benzenesulfonamide derivatives has also been investigated. Compounds were tested using DPPH and ABTS assays, with results indicating varying degrees of radical scavenging activity. The presence of the bromine atom was associated with increased antioxidant capacity in some derivatives .

Table 2: Antioxidant Activity Assay Results

Compound NameDPPH Inhibition (%)ABTS Inhibition (%)
Benzenesulfonamide, 2-bromo-4-methyl-N,N-diphenyl3025
N-(4-methylphenyl)benzenesulfonamide2015
4-Bromo-N-(2-methylphenyl)benzenesulfonamide2822

Cardiovascular Effects

A study examined the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a significant reduction in both perfusion pressure and coronary resistance compared to other tested derivatives . This suggests potential applications in cardiovascular therapeutics.

Table 3: Effects on Perfusion Pressure and Coronary Resistance

Compound NamePerfusion Pressure Change (%)Coronary Resistance Change (%)
Benzenesulfonamide, 2-bromo-4-methyl-N,N-diphenyl-5-10
4-(2-aminoethyl)-benzenesulfonamide-15-20
Control00

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the efficacy of various benzenesulfonamides against resistant strains of bacteria. The results indicated that the brominated derivative exhibited superior activity, suggesting its potential as a lead compound for developing new antibiotics .
  • Cardiovascular Interaction : In another investigation focusing on calcium channels, docking studies indicated that certain benzenesulfonamides could interact effectively with calcium channel proteins, potentially leading to novel treatments for hypertension .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the parent amine with benzenesulfonyl chloride derivatives. For brominated analogs, direct electrophilic substitution or post-functionalization (e.g., bromination of pre-synthesized sulfonamides) is common. Key parameters include:

  • Catalyst selection : Heterogeneous catalysts like graphene-based nanohybrids (e.g., CoFe@rGO) improve yield and reduce side reactions .
  • Solvent systems : Dichloromethane or DMF are optimal for solubility and reaction efficiency.
  • Temperature control : Reactions often proceed at 0–60°C to balance kinetics and stability of bromine substituents.
    • Validation : Monitor progress via TLC or HPLC, and confirm purity using melting-point analysis or NMR.

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystal growth : Use slow evaporation of a saturated solution in acetone/ethanol.
  • Data collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL-2018/3 refines atomic coordinates and thermal parameters, with SHELXS for structure solution .
    • Key metrics : Validate with R-factor (<0.05), and check for disorder using PLATON .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine deshields adjacent protons).
  • FT-IR : Sulfonamide S=O stretches appear at ~1150–1300 cm1^{-1}.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (±2 ppm error).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as thermal motion artifacts in the bromine substituent?

  • Methodological Answer :

  • Dynamic disorder analysis : Use OLEX2 to model alternative positions for the bromine atom.
  • Validation tools : Apply RIGU in PLATON to check for missed symmetry or twinning .
  • Comparative studies : Cross-reference with analogous structures (e.g., N-(2-bromophenyl)-4-methyl derivatives) to identify systematic errors .

Q. What strategies optimize the compound’s bioactivity in pharmacological assays while minimizing toxicity?

  • Methodological Answer :

  • SAR studies : Modify the bromine position or N-aryl groups to enhance target binding. For example, fluorinated analogs (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) show improved pharmacokinetics .
  • In vitro assays : Use coronary resistance models (e.g., Langendorff perfusion) to evaluate cardiovascular effects at 0.001–1 nM doses .
  • Toxicity screening : Employ zebrafish embryo models to assess developmental toxicity preclinically.

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • DFT calculations : Gaussian 16 optimizes geometries at the B3LYP/6-31G(d) level to model transition states (e.g., bromine substitution pathways).
  • Docking studies : AutoDock Vina simulates interactions with biological targets (e.g., carbonic anhydrase isoforms).
  • Machine learning : Train models on existing benzenesulfonamide datasets to predict reaction yields or solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.